依沙沙酮

描述

Esaxerenone is a selective, nonsteroidal, high-affinity mineralocorticoid receptor antagonist . It was recently approved in Japan for the treatment of hypertension . It has high oral bioavailability, a large volume of distribution, and is primarily metabolized in the liver and excreted in bile .

Synthesis Analysis

Esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . After metabolism, it is excreted mostly in feces .

Molecular Structure Analysis

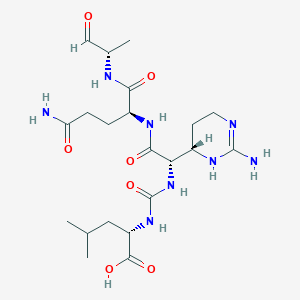

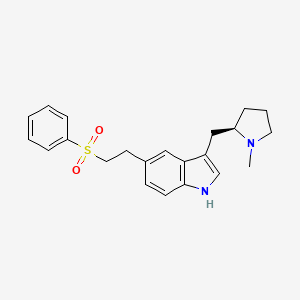

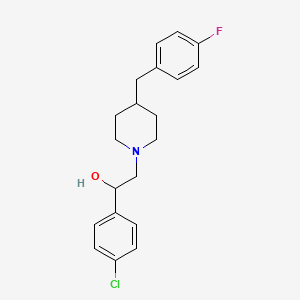

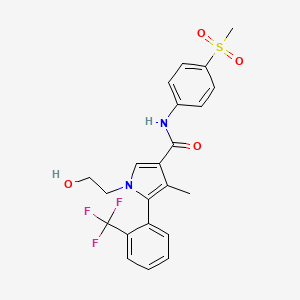

Esaxerenone has a molecular formula of C22H21F3N2O4S and an average mass of 466.473 Da .

Chemical Reactions Analysis

Esaxerenone is metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugation with glucuronic acid . Oxidation contributes approximately 30% to its clearance, as indicated by the excretion ratio of oxidized metabolites into urine and feces .

Physical And Chemical Properties Analysis

Esaxerenone is a solid compound with a solubility of 93 mg/mL in DMSO . It has a density of 1.4±0.1 g/cm3, a boiling point of 581.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C .

科学研究应用

Hypertension Management

Esaxerenone is a selective nonsteroidal mineralocorticoid receptor antagonist that has been approved in Japan for the treatment of hypertension . It is known for its high oral bioavailability and large volume of distribution. As an antihypertensive, it can be used alone or as add-on therapy. Its efficacy is not only in lowering blood pressure but also in providing renoprotective action , which is a significant advantage over other antihypertensive medications .

Renoprotective Effects

The renoprotective effects of Esaxerenone are particularly notable in patients with diabetic kidney disease. It has shown promise in reducing and even remitting albuminuria, which is a common issue in hypertensive patients with diabetic kidney disease . This effect is independent of its blood pressure-lowering capabilities, highlighting its potential as a targeted therapy for kidney protection .

Cardiovascular Disease Prevention

Esaxerenone has demonstrated potential in reducing the incidence of cardiovascular events. This is especially relevant for individuals with chronic kidney disease and diabetes, where the risk of cardiovascular diseases is significantly higher . Its ability to protect against diabetic cardiomyopathy through the inhibition of specific signaling pathways like the chemokine and PI3K-Akt signaling pathway is under investigation .

Drug Interaction Studies

Esaxerenone’s metabolism involves cytochrome P450 enzymes CYP3A4 and CYP3A5, and it is primarily excreted in feces after liver metabolism . Understanding its drug-drug interaction profile is crucial for safe administration, especially in polypharmacy contexts common in chronic diseases like hypertension and diabetes.

Safety and Adverse Effect Profile

The safety profile of Esaxerenone is a significant area of research due to its minimal endocrine adverse effects compared to steroidal mineralocorticoid receptor antagonists. Hyperkalemia, a concern with similar drugs, is infrequent with Esaxerenone and can be managed with dose titration and monitoring . This makes it a favorable option for long-term management of chronic conditions.

作用机制

Target of Action

Esaxerenone acts as a highly selective silent antagonist of the mineralocorticoid receptor (MR) . The MR is the receptor for aldosterone, a hormone that plays a crucial role in electrolyte balance and blood pressure regulation . Esaxerenone has greater than 1,000-fold selectivity for this receptor over other steroid hormone receptors .

Mode of Action

Esaxerenone interacts with its primary target, the MR, by binding to it with high affinity . This binding prevents the activation of the MR by aldosterone, thereby inhibiting the downstream effects of aldosterone . This mode of action is what classifies esaxerenone as a mineralocorticoid receptor antagonist .

Biochemical Pathways

Esaxerenone’s action on the MR affects several biochemical pathways. One of the key pathways influenced by esaxerenone is the chemokine and PI3K-Akt signaling pathway . By inhibiting the MR, esaxerenone can modulate these pathways, leading to various downstream effects .

Pharmacokinetics

Esaxerenone exhibits favorable pharmacokinetic properties. It has high oral bioavailability and a large volume of distribution . After oral administration, esaxerenone is primarily metabolized in the liver by CYP3A4 and CYP3A5 cytochrome isoforms and conjugated with glucuronic acid . It is then mostly excreted in feces . Due to its relatively long half-life and high affinity for the MR, esaxerenone is administered once daily and in low absolute doses .

Result of Action

The molecular and cellular effects of esaxerenone’s action are significant. It has been shown to have antihypertensive effects , whether given alone or as add-on therapy . These effects are accompanied by a renoprotective action , which is currently being further investigated in clinical trials .

未来方向

Esaxerenone has shown promise in treating hypertension and cardiovascular-kidney comorbidity . Its antihypertensive effect is accompanied by renoprotective action, which is being further investigated in current clinical trials . The potential for clinically significant drug–drug interactions with inducers/inhibitors of CYP3A4 and CYP3A5 is not high, but caution and more stringent monitoring of potassium levels is advised when such drugs are co-administered with esaxerenone .

属性

IUPAC Name |

1-(2-hydroxyethyl)-4-methyl-N-(4-methylsulfonylphenyl)-5-[2-(trifluoromethyl)phenyl]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21F3N2O4S/c1-14-18(21(29)26-15-7-9-16(10-8-15)32(2,30)31)13-27(11-12-28)20(14)17-5-3-4-6-19(17)22(23,24)25/h3-10,13,28H,11-12H2,1-2H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSNHVJANRODGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)CCO)C3=CC=CC=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336896 | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Esaxerenone | |

CAS RN |

1632006-28-0 | |

| Record name | Esaxerenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632006280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esaxerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15207 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esaxerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAXERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N62TGJ04A1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Esaxerenone?

A1: Esaxerenone is a novel, non-steroidal, selective mineralocorticoid receptor (MR) blocker. [, , , , , , , , , ] It exerts its therapeutic effects by competitively binding to the MR, inhibiting the binding of aldosterone, a key hormone involved in regulating blood pressure and electrolyte balance. [, , , , , , , , ]

Q2: How does Esaxerenone's binding to the MR differ from other MR antagonists?

A2: X-ray crystallography studies reveal that Esaxerenone interacts with the MR ligand-binding domain in a unique manner. [] This binding induces significant side-chain rearrangements within the receptor, differing from the binding patterns observed with previously studied MR antagonists. [] This distinct interaction is thought to contribute to its high potency and selectivity for the MR. [, ]

Q3: What are the downstream consequences of Esaxerenone's MR antagonism?

A3: By blocking MR activation, Esaxerenone disrupts downstream signaling pathways associated with:

- Sodium and Potassium Homeostasis: Esaxerenone prevents aldosterone-mediated sodium reabsorption and potassium excretion in the kidneys, contributing to its blood pressure-lowering effects. [, , , ]

- Inflammation: Esaxerenone attenuates the inflammatory response in vascular endothelial cells by blocking the tumor necrosis factor-α-induced activation of serum/glucocorticoid-regulated kinase 1 (SGK1). []

- Fibrosis: In animal models of salt-sensitive hypertension and diabetic cardiomyopathy, Esaxerenone treatment reduced cardiac remodeling and fibrosis. [, ]

Q4: What is the absorption and bioavailability of Esaxerenone?

A4: Esaxerenone exhibits high membrane permeability and is rapidly absorbed after oral administration, reaching peak plasma concentrations quickly. [, ] It has high bioavailability, with minimal inter-individual variability in exposure. [, , ]

Q5: How is Esaxerenone metabolized and eliminated from the body?

A5: Esaxerenone undergoes extensive metabolism through multiple pathways, including oxidation, glucuronidation, and hydrolysis. [, ] These diverse metabolic routes minimize the risk of drug-drug interactions. [, , ] The majority of the drug is eliminated through feces, with a smaller percentage excreted in urine. [, ]

Q6: Does renal function impact Esaxerenone's pharmacokinetics?

A6: Due to its minimal urinary excretion, Esaxerenone's plasma exposure remains relatively stable in patients with varying degrees of renal function, including those with moderate renal impairment. [, , , , ] This characteristic makes it a potential treatment option for hypertensive patients with compromised renal function. [, , ]

Q7: What are the primary clinical indications for Esaxerenone?

A7: Esaxerenone is currently approved in Japan for the treatment of hypertension. [, , , , ] Research also highlights its potential benefits in managing other conditions, including:

- Resistant Hypertension: Esaxerenone effectively lowered blood pressure in patients with resistant hypertension, even in cases where other MR antagonists were ineffective. [, , ]

- Diabetic Kidney Disease: Clinical trials demonstrate that Esaxerenone significantly reduces albuminuria in patients with type 2 diabetes and microalbuminuria, indicating a renoprotective effect. [, , , , , ]

- Heart Failure: Preliminary studies suggest that Esaxerenone may improve cardiac function in certain patients with heart failure, potentially by reducing cardiac hypertrophy and fibrosis. [, , ]

Q8: Has Esaxerenone's efficacy been compared to other MR antagonists?

A8: Head-to-head clinical trials show that Esaxerenone demonstrates similar or greater efficacy compared to eplerenone, another MR antagonist, in reducing blood pressure and albuminuria. [, , , ]

Q9: Are there any drug-drug interactions to consider with Esaxerenone?

A10: While Esaxerenone is metabolized through multiple pathways, limiting the risk of drug-drug interactions, caution should still be exercised when co-administering with strong CYP3A4 inhibitors or inducers. [, , ] Close monitoring of serum potassium levels is recommended when Esaxerenone is used concomitantly with other medications known to affect potassium levels. [, ]

Q10: What are the future directions for Esaxerenone research?

A10: Ongoing research focuses on:

- Expanding clinical indications: Investigating the efficacy and safety of Esaxerenone in a wider range of cardiovascular and renal diseases, including heart failure with preserved ejection fraction (HFpEF) and non-diabetic kidney disease. [, ]

- Optimizing treatment strategies: Exploring combination therapies with other antihypertensive and renoprotective agents to maximize efficacy and minimize side effects. [, ]

- Identifying biomarkers: Discovering biomarkers to predict treatment response and identify patients at risk of developing hyperkalemia. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。